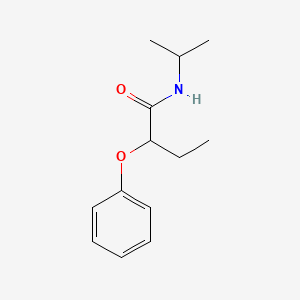

2-phenoxy-N-(propan-2-yl)butanamide

Description

Properties

IUPAC Name |

2-phenoxy-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMMSFFNQKWFQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC(C)C)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(propan-2-yl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-phenoxy-N-(propan-2-yl)butanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-phenoxy-N-(propan-2-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets within cells. The phenoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Nitro groups (e.g., in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) increase electron-deficient character, influencing redox behavior and stability under acidic conditions .

Solubility and LogP :

- Compounds with bulky hydrophobic groups (e.g., N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide) exhibit higher LogP values, reducing aqueous solubility but improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxy-N-(propan-2-yl)butanamide, and how can reaction conditions be optimized?

- Methodology :

- Begin with a nucleophilic substitution reaction: React 2-phenoxybutanoic acid derivatives with isopropylamine under alkaline conditions to form the amide bond. Adjust pH and temperature to optimize yield (analogous to methods in ).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC (refer to purification steps in ).

- For scale-up, consider catalytic methods (e.g., EDC/HOBt coupling) to enhance efficiency and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the isopropyl group (doublet at ~1.2 ppm for CH₃ and septet at ~3.9 ppm for CH in ¹H NMR) and the phenoxy aromatic protons (multiplet at 6.8–7.3 ppm). The amide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the amide bond with stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H).

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z for C₁₃H₁₉NO₂: ~221.14) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the three-dimensional structure of this compound, and what challenges might arise during refinement?

- Methodology :

- Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data using a synchrotron or in-house diffractometer.

- Use SHELXL ( ) for refinement. Challenges include disorder in the phenoxy group or isopropyl moiety; apply restraints or split models to address this.

- Validate the structure with ORTEP-3 ( ) for graphical representation and R-factor analysis (target R₁ < 0.05) .

Q. What strategies can resolve contradictory biological activity data for this compound across different assay systems?

- Methodology :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds. Replicate experiments in triplicate (as in ).

- Purity Analysis : Use HPLC-MS to rule out impurities >98% ( ).

- Mechanistic Studies : Perform kinetic assays (e.g., enzyme inhibition) to compare IC₅₀ values under standardized conditions .

Q. How does the steric and electronic configuration of this compound influence its interaction with biological targets, and what computational methods support these findings?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The phenoxy group may engage in π-π stacking, while the isopropyl moiety contributes steric hindrance.

- Comparative SAR : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and test activity. Data tables from show that bulkier groups reduce binding affinity by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.